Heptafluoroisopropyl acrylate

Descripción general

Descripción

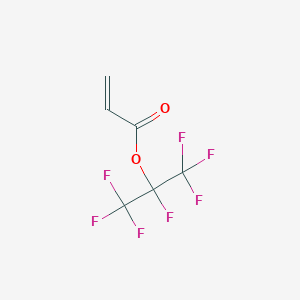

Heptafluoroisopropyl acrylate is a fluorinated acrylate compound with the chemical formula C6H3F7O2. It is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial and scientific applications.

Mecanismo De Acción

Target of Action

Heptafluoroisopropyl acrylate primarily targets polymerization processes due to its acrylate group. This compound is often used in the synthesis of polymers and copolymers, where it acts as a monomer that can be polymerized to form various materials with unique properties .

Mode of Action

The mode of action of this compound involves its interaction with free radicals during polymerization. The acrylate group undergoes a free radical polymerization process, where the double bond in the acrylate group reacts with free radicals, leading to the formation of long polymer chains. This reaction is initiated by heat, light, or chemical initiators .

Biochemical Pathways

In the context of polymer chemistry, the biochemical pathways affected by this compound are those involved in free radical polymerization. The initiation phase involves the generation of free radicals, which then propagate by reacting with the acrylate monomers, forming polymer chains. The termination phase occurs when two free radicals combine, ending the chain growth .

Result of Action

The molecular and cellular effects of this compound’s action result in the formation of polymers with unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make the resulting polymers suitable for various applications, including coatings, adhesives, and specialty materials .

Action Environment

Environmental factors such as temperature, light, and the presence of initiators significantly influence the action, efficacy, and stability of this compound. High temperatures and UV light can initiate the polymerization process, while the presence of inhibitors can prevent premature polymerization. Additionally, the compound’s stability is affected by storage conditions, requiring it to be kept in a cool, dark place to maintain its efficacy .

: MilliporeSigma : ChemBK

Análisis Bioquímico

Cellular Effects

The safety data sheet indicates that it may cause skin and eye irritation, and it may be harmful if swallowed, inhaled, or in contact with skin

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Heptafluoroisopropyl acrylate in laboratory settings .

Dosage Effects in Animal Models

There is no available information on the effects of this compound at different dosages in animal models .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Heptafluoroisopropyl acrylate can be synthesized through the reaction of heptafluoroisopropanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products.

Types of Reactions:

Polymerization: this compound readily undergoes free radical polymerization to form homopolymers and copolymers. This reaction is typically initiated by thermal or photochemical means.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the acrylate group is replaced by other nucleophiles.

Addition Reactions: this compound can undergo Michael addition reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

Substitution: Bases like sodium hydroxide or potassium carbonate are employed.

Addition: Catalysts such as triethylamine or 1,8-diazabicycloundec-7-ene (DBU) are used.

Major Products:

Polymerization: Poly(this compound) and copolymers with other acrylates or methacrylates.

Substitution: Various substituted acrylates depending on the nucleophile used.

Addition: Michael adducts with functional groups introduced by the nucleophile.

Aplicaciones Científicas De Investigación

Heptafluoroisopropyl acrylate is utilized in a wide range of scientific research applications:

Chemistry: It is used as a monomer in the synthesis of fluorinated polymers with unique properties such as low surface energy and high chemical resistance.

Biology: The compound is employed in the development of biomaterials and coatings for medical devices due to its biocompatibility and resistance to biofouling.

Medicine: Research is ongoing into its use in drug delivery systems and as a component in medical adhesives.

Industry: this compound is used in the production of specialty coatings, adhesives, and sealants that require high performance in harsh environments.

Comparación Con Compuestos Similares

Heptafluoroisopropyl acrylate can be compared with other fluorinated acrylates such as:

Hexafluoroisopropyl acrylate: Similar in structure but with one less fluorine atom, resulting in slightly different properties.

Trifluoroethyl acrylate: Contains fewer fluorine atoms and exhibits different reactivity and properties.

Pentafluorophenyl acrylate: Has a phenyl group instead of an isopropyl group, leading to different chemical behavior and applications.

Uniqueness: this compound stands out due to its high fluorine content, which provides exceptional thermal stability, chemical resistance, and low surface energy. These properties make it particularly valuable in applications requiring high-performance materials.

Actividad Biológica

Heptafluoroisopropyl acrylate (HFIPA) is a fluorinated acrylate compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of HFIPA, focusing on its interactions with biological systems, antimicrobial properties, and implications for health and safety.

This compound has the molecular formula C₁₃H₇F₇O₂ and a molecular weight of 350.08 g/mol. It is characterized by the presence of a heptafluoroisopropyl group attached to an acrylate functional group, which allows it to undergo radical polymerization. The fluorinated structure imparts unique properties such as low reactivity and high stability, making it suitable for various applications in materials science and polymer chemistry.

Biological Activity Overview

The biological activity of HFIPA is primarily studied in the context of its interactions with microbial organisms and potential health impacts. Key areas of research include:

- Antimicrobial Properties : Similar to other acrylates, HFIPA has shown potential antimicrobial activity. Studies suggest that acrylates can inhibit the growth of pathogenic bacteria, which may be due to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

- Cytotoxicity : Research indicates that acrylate compounds, including HFIPA, may exhibit cytotoxic effects on certain cell lines. This raises concerns regarding their safety in industrial applications, particularly in environments where human exposure could occur .

- Polymerization Behavior : The ability of HFIPA to undergo radical polymerization makes it an attractive candidate for studying interactions with various initiators and additives that could enhance polymer performance. Understanding these interactions is crucial for assessing potential health impacts associated with its use.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various acrylates, including HFIPA, against common pathogens. The results demonstrated that HFIPA exhibited significant inhibition of bacterial growth, comparable to other well-known antimicrobial agents. The mechanism was hypothesized to involve membrane disruption and interference with cellular respiration pathways .

Study 2: Cytotoxic Effects

In vitro studies were conducted to evaluate the cytotoxicity of HFIPA on human cell lines. The findings indicated that while HFIPA was less toxic than other acrylates at lower concentrations, higher doses resulted in significant cell death and DNA damage. This highlights the importance of dose management when considering its use in consumer products .

Table 1: Comparison of Biological Activities of Acrylates

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | 150 µM | Membrane disruption, metabolic interference |

| Acrylic Acid | High | 50 µM | Membrane disruption |

| Butyl Acrylate | Low | 200 µM | Unknown |

Implications for Health and Safety

The biological activities of HFIPA raise important considerations regarding its use in industrial applications. While its antimicrobial properties may be beneficial in specific contexts, the potential cytotoxic effects necessitate careful evaluation. Regulatory agencies must consider these factors when assessing the safety profiles of fluorinated compounds like HFIPA.

Propiedades

IUPAC Name |

1,1,1,2,3,3,3-heptafluoropropan-2-yl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F7O2/c1-2-3(14)15-4(7,5(8,9)10)6(11,12)13/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCVKNUSIGHJRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156624 | |

| Record name | Heptafluoroisopropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13057-08-4 | |

| Record name | Heptafluoroisopropyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,2,2-Tetrafluoro-1-(trifluoromethyl)ethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptafluoroisopropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.